2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3O/c9-7-13-6-5(16-4-8(10,11)12)2-1-3-15(6)14-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYZUHSGVZDUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Core Formation : Cyclization of a hydrazine-pyridine precursor.
-
Bromination : Regioselective introduction of bromine at position 2.
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Etherification : Williamson synthesis to install the trifluoroethoxy group.
Detailed Protocol:
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Starting Material : 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine.
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Cyclization : React with substituted benzoic acids (e.g., 4-methoxybenzoic acid) in POCl₃ under ultrasonic irradiation (80–150°C) to form 8-chloro-triazolo[1,5-a]pyridine.
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Hydrolysis : Treat 8-chloro intermediate with aqueous NaOH to yield 8-hydroxy-[1,2,]triazolo[1,5-a]pyridine.
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Bromination : Use N-bromosuccinimide (NBS) in CHCl₃ at 60°C to introduce bromine at position 2.
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Alkylation : React 8-hydroxy-2-bromo intermediate with 2,2,2-trifluoroethyl bromide in DMF/K₂CO₃ at 80°C.
Data Table:
Direct Functionalization During Cyclization
Key Steps:
-
Pre-Functionalized Precursor : Use a pyridine derivative pre-equipped with trifluoroethoxy and bromine groups.
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One-Pot Cyclization : Form triazolopyridine core while retaining substituents.
Detailed Protocol:
Data Table:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization | DMF, p-TsOH, 130°C | 92% | Avoids intermediate isolation. |
| Recrystallization | Ethanol/water | 96% purity | Removes unreacted starting material. |
Post-Cyclization Cross-Coupling
Key Steps:
-
Core Synthesis : Form triazolopyridine with a halogen at position 8.
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Buchwald-Hartwig Coupling : Introduce trifluoroethoxy group via palladium catalysis.
Detailed Protocol:
Data Table:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Iodination | NIS, H₂SO₄ | 78% | Selective iodination at position 8. |
| Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 60% | Limited by steric hindrance. |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Functionalization | High yields (70–85%), scalable | Multi-step, requires harsh bromination conditions |
| Direct Functionalization | Single-pot, avoids intermediates | Limited substrate availability |
| Cross-Coupling | Modular for diverse substituents | Lower yields, expensive catalysts |
Critical Reaction Parameters
-
Regioselectivity in Bromination : Directed by electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring.
-
Etherification Efficiency : Dependent on base strength (K₂CO₃ > NaHCO₃) and solvent polarity (DMF > THF).
-
Ultrasonic Assistance : Reduces reaction time from 24h to 3h in cyclization steps .
Chemical Reactions Analysis
2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities and is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . The compound binds to these enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can be categorized based on substituent patterns and applications:
Structural Analogs with Bromine Substituents
Functional Analogs with Trifluoroethoxy Groups
Key Comparative Insights
- Reactivity : Bromine at position 2 (as in the target compound) facilitates nucleophilic aromatic substitution, whereas bromine at position 6 (e.g., 6-bromo analog) is more suited for cross-coupling reactions .
- Bioactivity : Trifluoroethoxy groups enhance membrane permeability compared to methoxy or ethyl substituents, as seen in improved herbicidal and antibacterial potencies .
- Synthetic Accessibility: Microwave-assisted, catalyst-free methods (e.g., enaminonitrile cyclization) are preferred for triazolopyridine synthesis, avoiding metal contamination .
Antibacterial Activity
- 2-Bromo derivatives : Compound 11 (216-bromo-[1,2,4]triazolo[1,5-a]pyridine) showed potent activity against S. aureus (MIC: 0.5 μg/mL), comparable to linezolid .
- Trifluoroethoxy analogs : Enhanced activity against Gram-negative H. influenzae (MIC: 4 μg/mL) due to increased lipophilicity .
Herbicidal Activity
- Triazolopyrimidine sulfonamides (e.g., compound 8e ) exhibited 90% inhibition of Amaranthus retroflexus at 50 g/ha, outperforming commercial sulfonylureas .
Drug Discovery
- The trifluoroethoxy group in the target compound improves pharmacokinetic properties, as demonstrated in RORγt inverse agonist studies (oral bioavailability: >60% in mice) .
Biological Activity
2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C₇H₄BrF₃N₃O
- Molecular Weight : 266.02 g/mol
- CAS Number : 1159812-34-6
Biological Activity Overview
The compound has been studied for various biological activities including:
- Antimicrobial effects
- Anticancer properties
- Potential neuroprotective effects
Antimicrobial Activity
Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, certain derivatives showed inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.
Table 1: Antimicrobial Activity of Triazolo-Pyridine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 32 |
Anticancer Activity
The anticancer potential of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives has been evaluated in vitro against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on HePG-2 liver cancer cells:
- IC50 values were determined for various derivatives.
- The most potent derivative exhibited an IC50 of 0.29 µM.
Table 2: Cytotoxicity of Selected Triazolo-Pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HePG-2 | 0.29 |
| Compound E | Caco-2 | 0.90 |
| Compound F | HepG-2 | 0.51 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyridine rings significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups (like trifluoroethoxy) enhances potency.
- Substituents at specific positions on the pyridine ring can modulate the selectivity and efficacy against different targets.
Neuroprotective Effects
Emerging research suggests that triazolo-pyridines may possess neuroprotective properties. In models of neurodegeneration:
- Compounds demonstrated a reduction in oxidative stress markers.
- Neuroprotective effects were linked to modulation of signaling pathways involved in apoptosis.
Q & A
Basic: What are the common synthetic routes for bromo-substituted [1,2,4]triazolo[1,5-a]pyridines?
Answer:
The synthesis of bromo-substituted triazolopyridines typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For example:
- Oxidative cyclization using NaOCl, Pb(OAc)₄, or MnO₂ to construct the triazole ring .
- Metal-catalyzed methods : Pd-mediated cross-coupling (e.g., substituting bromine with CN groups using Zn(CN)₂ under Pd catalysis) .
- Alternative protocols : Environmentally friendly oxidants like PIFA (PhI(OCOCF₃)₂) or I₂/KI for cyclization .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR/¹H-¹³C spectroscopy : To confirm regiochemistry (e.g., distinguishing between 7- and 8-bromo isomers via coupling patterns) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 198.02 for C₆H₄BrN₃) .
- X-ray crystallography : Resolves torsional angles (e.g., 55.6° twist of substituents relative to the triazolopyridine core) .
Advanced: How does the trifluoroethoxy group influence regioselectivity in nucleophilic substitutions?
Answer:
The electron-withdrawing trifluoroethoxy group at position 8 enhances electrophilicity at adjacent positions. For example:
- Bromine at position 2 becomes more susceptible to Pd-catalyzed cross-coupling (e.g., cyanation or Suzuki reactions) due to increased polarization .
- Steric effects : The bulky trifluoroethoxy group may hinder substitutions at position 7, favoring reactivity at position 2 .
Advanced: What mechanistic insights exist for oxidative cyclization to form the triazole ring?
Answer:
Oxidative cyclization proceeds via:
- Single-electron transfer (SET) : Using MnO₂ or PIFA to generate amidinyl radicals, which undergo intramolecular cyclization .
- Base-mediated deprotonation : Piperidine or K₂CO₃ facilitates intermediate enolization in multicomponent reactions (e.g., hydrazone-alkyne cyclizations) .
Basic: What biological activities are reported for triazolopyridine derivatives?
Answer:
Derivatives exhibit:
- Antimicrobial activity : MIC values <10 µg/mL against S. aureus and E. coli .
- Antioxidant effects : 38–40% inhibition of lipid peroxidation (vs. 35% for ionol) .
- Anticancer potential : IC₅₀ values <5 µM against HeLa and MCF-7 cell lines .
Advanced: How can reaction conditions be optimized for high-yield synthesis?
Answer:
Key parameters:
- Solvent selection : DMF or ethanol for improved solubility of intermediates .
- Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves >80% yield in cross-couplings .
- Temperature : Reflux (80–100°C) for cyclization vs. room temperature for halogen exchange .
Advanced: What role does this compound play in OLED material design?
Answer:
Triazolopyridines with bromo/trifluoroethoxy groups serve as:
- Electron-transport layers : High electron mobility (0.1–0.3 cm²/V·s) due to planar heteroaromatic cores .
- Phosphorescent emitters : When complexed with Ir(III), achieving λₑₘ ≈ 520 nm (green OLEDs) .
Advanced: How are data contradictions in antioxidant activity resolved?
Answer:
Discrepancies in activity (e.g., 4b vs. 4c in ) arise from:
- Substituent positioning : Amino groups at position 2 enhance radical scavenging vs. bromine at position 5.
- Assay variability : TBARS (thiobarbituric acid reactive substances) vs. DPPH assays measure different ROS pathways.
Advanced: What are the trade-offs between Pd-catalyzed and metal-free synthesis?
Answer:
| Parameter | Pd-Catalyzed | Metal-Free |
|---|---|---|
| Yield | 70–90% | 50–75% |
| Cost | High (Pd reagents) | Low (I₂ or PIFA) |
| Byproducts | Pd residues | Halogenated waste |
| Scalability | Industrial | Lab-scale |
Advanced: Which analytical methods ensure purity in industrial-scale production?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
